N-Methyl-1H-pyrazole-4-carboxamide

Description

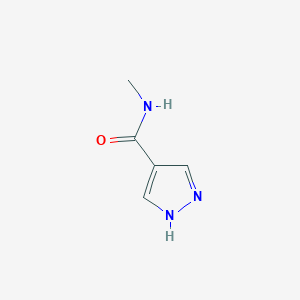

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1H-pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-6-5(9)4-2-7-8-3-4/h2-3H,1H3,(H,6,9)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYHLCISBAUJJDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CNN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-Methyl-1H-pyrazole-4-carboxamide physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of N-Methyl-1H-pyrazole-4-carboxamide, a heterocyclic compound of interest in medicinal chemistry and drug development. The guide details its structural features, physicochemical parameters, spectral characteristics, and a representative synthetic protocol. Safety and handling considerations are also discussed, drawing parallels from structurally related compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of pyrazole-based compounds.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties[1]. The functionalization of the pyrazole core allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. This compound, belonging to this important class of compounds, serves as a key building block in the synthesis of more complex pharmacologically active molecules. Understanding its fundamental properties is therefore crucial for its effective utilization in drug discovery and development pipelines.

Molecular Structure and Physicochemical Properties

This compound possesses a planar, five-membered aromatic ring containing two adjacent nitrogen atoms, with a methyl group at the N1 position and a carboxamide group at the C4 position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₇N₃O | [2][3][4] |

| Molecular Weight | 125.13 g/mol | [2][3][4] |

| CAS Number | 1154383-52-4 | [2][5] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Boiling Point | 454.3 ± 18.0 °C at 760 mmHg | [6] |

| Melting Point | Not available | |

| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[7] | Analogy to similar compounds |

| pKa | Not experimentally determined. Predicted pKa for a structurally related nitro-substituted pyrazole carboxamide is ~10.57.[8] | Analogy to similar compounds |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the amidation of a corresponding pyrazole-4-carboxylic acid ester. The following protocol describes a representative synthesis from ethyl 1-methyl-1H-pyrazole-4-carboxylate.

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of N-methylpyrazole-4-carboxamide[9].

Materials:

-

Ethyl 1-methyl-1H-pyrazole-4-carboxylate

-

40 wt% Methylamine in water

-

Toluene

-

Deionized water

-

High-performance liquid chromatography (HPLC) system for reaction monitoring

Procedure:

-

To a reaction vessel equipped with a stirrer and a heating mantle, add ethyl 1-methyl-1H-pyrazole-4-carboxylate (1.0 eq.).

-

Add a 40 wt% aqueous solution of methylamine (excess, e.g., 5-10 equivalents) to the reaction vessel under a nitrogen atmosphere.

-

Heat the suspension to 50-55 °C and maintain this temperature for 3-4 hours, with continuous stirring. The solid reactant should gradually dissolve as the reaction progresses.

-

Monitor the reaction progress by HPLC to confirm the complete consumption of the starting ester.

-

Upon completion, remove the water and excess methylamine by distillation at approximately 65 °C.

-

Add toluene to the solid residue and perform azeotropic distillation to remove any remaining water. Repeat this step if necessary.

-

The resulting off-white solid is the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent system if required.

Causality behind Experimental Choices:

-

Excess Methylamine: Using an excess of the amine nucleophile drives the amidation reaction to completion.

-

Heating: The reaction is heated to increase the rate of the nucleophilic acyl substitution.

-

Nitrogen Atmosphere: An inert atmosphere is used to prevent any potential side reactions with atmospheric components.

-

Azeotropic Distillation: Toluene forms an azeotrope with water, allowing for the efficient removal of water from the product, which can be important for stability and purity.

Spectral Characterization

Definitive experimental spectra for this compound are not widely published. However, based on the known spectral properties of pyrazole derivatives and related carboxamides, the expected spectral characteristics can be predicted.

¹H and ¹³C NMR Spectroscopy

The proton and carbon-13 Nuclear Magnetic Resonance (NMR) spectra are essential for structural elucidation. The expected chemical shifts are influenced by the electron-withdrawing nature of the carboxamide group and the aromaticity of the pyrazole ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazole H-3 | ~7.8 - 8.2 (s) | ~135 - 140 |

| Pyrazole H-5 | ~8.0 - 8.4 (s) | ~125 - 130 |

| Pyrazole C-4 | - | ~115 - 120 |

| N-CH₃ | ~3.8 - 4.0 (s) | ~35 - 40 |

| C=O | - | ~160 - 165 |

| Amide N-CH₃ | ~2.8 - 3.0 (d, J≈5 Hz) | ~25 - 30 |

| Amide NH | ~7.5 - 8.5 (broad s) | - |

Note: These are estimated values and may vary depending on the solvent and experimental conditions. The amide proton signal may be broad and its chemical shift can be highly dependent on concentration and temperature.

The assignment of signals can be confirmed using two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation)[9].

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule.

Table 3: Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400–3250 | N-H stretch | Amide |

| 3100–3000 | C-H stretch | Aromatic (pyrazole ring) |

| 2950–2850 | C-H stretch | Aliphatic (methyl groups) |

| 1680–1630 | C=O stretch (Amide I) | Carboxamide |

| 1570–1515 | N-H bend (Amide II) | Carboxamide |

| ~1550 | C=N, C=C stretch | Pyrazole ring |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion Peak (M⁺): m/z = 125

-

Potential Fragmentation Pathways: Common fragmentation patterns for amides include alpha-cleavage and McLafferty rearrangement (if applicable). For pyrazoles, fragmentation may involve the loss of HCN or N₂.

Safety and Handling

-

General Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Ensure adequate ventilation. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place. The compound may be air-sensitive, so storage under an inert atmosphere is recommended.

-

In case of contact:

-

Eyes: Rinse immediately with plenty of water for at least 15 minutes. Seek medical attention.

-

Skin: Wash off immediately with plenty of soap and water.

-

Inhalation: Move to fresh air.

-

-

Disposal: Dispose of in accordance with local, regional, and national regulations.

It is crucial to consult the specific MSDS provided by the supplier before handling this chemical.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry. This guide has provided a detailed overview of its physical and chemical properties, a representative synthetic protocol, and expected spectral characteristics. While some experimental data for this specific compound are not widely available, the information presented, drawn from reliable sources and analogous compounds, offers a solid foundation for researchers and drug development professionals working with this and related pyrazole derivatives.

References

Sources

- 1. jocpr.com [jocpr.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. lotusfeetpharma.com [lotusfeetpharma.com]

- 4. eontrading.uk [eontrading.uk]

- 5. 1154383-52-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. 1H-Pyrazole-4-carboxamide | C4H5N3O | CID 17854756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Buy 1-methyl-1H-pyrazole-4-carboximidamide [smolecule.com]

- 8. epubl.ktu.edu [epubl.ktu.edu]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility and Stability Profile of N-Methyl-1H-pyrazole-4-carboxamide

This guide provides a comprehensive technical overview of the solubility and stability of N-Methyl-1H-pyrazole-4-carboxamide, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical knowledge with practical, field-proven methodologies to empower your research and development endeavors. We will explore the predicted physicochemical characteristics of this compound and provide robust, self-validating protocols for its empirical characterization.

Introduction: The Pyrazole Core in Modern Drug Discovery

The pyrazole moiety is a cornerstone of numerous biologically active compounds, valued for its metabolic stability and versatile synthetic handles.[1] this compound (MW: 125.13 g/mol , Formula: C5H7N3O) represents a fundamental scaffold within this class, frequently incorporated into more complex molecules to modulate their pharmacological properties.[2][3][4] A thorough understanding of its solubility and stability is paramount for any application, from early-stage screening to formulation development. This guide will provide both predictive insights and the experimental means to quantify these critical parameters.

Predicted Solubility Profile of this compound

Predicting the solubility of a compound is a critical first step in its characterization. Based on its molecular structure and data from analogous compounds, we can construct a robust hypothesis for the solubility behavior of this compound.

The molecule's structure features a polar carboxamide group and a relatively aromatic pyrazole ring, suggesting a degree of solubility in polar solvents. However, the N-methyl group and the overall compact structure may limit extensive hydration, leading to an expectation of low aqueous solubility. This is corroborated by data on Aficamten, a complex drug containing this moiety, which is reported to be practically insoluble in water and aqueous buffers across a pH range of 2 to 9.[5]

In contrast, the related compound, 1-methyl-1H-pyrazole-4-carboxylic acid, which is more polar due to the carboxylic acid group, exhibits an aqueous solubility of 19.3 mg/mL.[6] This suggests that the carboxamide will be significantly less soluble in aqueous media. For organic solvents, studies on various pyrazole derivatives indicate a general trend of increased solubility in polar organic solvents.[7][8]

Table 1: Predicted Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, PBS (pH 7.4) | Very Low to Insoluble | The molecule is neutral with limited hydrogen bonding potential with water. Data from complex drugs containing this moiety support this prediction.[5] |

| Polar Protic | Ethanol, Methanol | Low to Moderate | The carboxamide can act as a hydrogen bond donor and acceptor, facilitating interaction with protic solvents. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | These solvents can effectively solvate the polar carboxamide group without the competing hydrogen bonding network of water. |

| Non-Polar | Hexane, Toluene | Very Low | The overall polarity of the molecule is too high for significant solubility in non-polar solvents. |

Stability Profile and Predicted Degradation Pathways

The stability of this compound is governed by the chemical robustness of its constituent parts: the pyrazole ring and the carboxamide functional group.

The pyrazole ring is an aromatic heterocycle known for its considerable stability, particularly against oxidative degradation.[9] Therefore, degradation is most likely to occur at the carboxamide substituent. Carboxamides are susceptible to hydrolysis under both acidic and basic conditions, which would lead to the formation of 1-methyl-1H-pyrazole-4-carboxylic acid and methylamine.[10] This hydrolytic cleavage is the most probable degradation pathway under aqueous conditions at pH extremes.

Under forced conditions, other degradation pathways could be induced. Strong oxidizing agents might lead to N-oxide formation or other oxidative degradation products, although the pyrazole ring itself is relatively resistant. Photostability is expected to be moderate, but direct exposure to high-intensity UV light could potentially lead to radical-mediated degradation.

Caption: Predicted primary degradation pathway of this compound.

Experimental Protocols for Solubility and Stability Assessment

The following protocols are designed to be self-validating and are based on industry-standard methodologies and regulatory guidelines.

Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is the "gold standard" for determining thermodynamic equilibrium solubility.[11][12] It involves agitating an excess of the solid compound in a solvent for a sufficient time to reach equilibrium, followed by separation of the solid and quantification of the dissolved compound.

Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, pH 7.4 buffer, ethanol). The excess solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25 °C or 37 °C) for at least 24-48 hours.[13] This extended incubation allows the system to reach thermodynamic equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at high speed to pellet any remaining suspended particles.

-

Sampling and Dilution: Carefully remove an aliquot from the clear supernatant. Dilute the aliquot with a suitable mobile phase for analysis to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated stability-indicating HPLC-UV method. Calculate the original concentration in the supernatant, which represents the thermodynamic solubility.

Stability Assessment via Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods.[14][15] These studies are conducted under conditions more stringent than accelerated stability testing, as outlined in the ICH guidelines.[1][16]

Protocol:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60 °C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for 24 hours.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to dry heat at 80 °C for 48 hours.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

-

Sample Neutralization and Dilution: At appropriate time points, withdraw samples. For acid and base hydrolysis samples, neutralize them before dilution. Dilute all samples to a suitable concentration for HPLC analysis.

-

Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

-

Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which represent degradation products.

Caption: Experimental workflows for solubility and stability testing.

Conclusion

References

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.

- European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products.

- Enamine. (n.d.). Shake-Flask Solubility Assay.

- Protocols.io. (2023). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products.

- Liu, R. (Ed.). (2008).

- Alves, C., et al. (2015). A review of methods for solubility determination in biopharmaceutical drug characterization. AAPS PharmSciTech, 16(5), 971-984.

- SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES.

- KK Wagh College of Pharmacy. (n.d.). ICH GUIDELINES FOR STABILITY. Retrieved from KK Wagh College of Pharmacy website.

- Slideshare. (n.d.). Ich guideline for stability testing.

- Smolecule. (2023). Buy 1-methyl-1H-pyrazole-4-carboxylic acid | 5952-92-1.

- MedCrave online. (2016). Forced Degradation Studies.

- PubMed. (2020). Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models.

- ResearchGate. (n.d.). Forced degradation studies of Brexpiprazole.

- Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review.

- ResearchGate. (n.d.). Forced degradation studies.

- Merck. (n.d.). This compound.

- PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-carboxylic acid.

- Google Patents. (n.d.). Pyrazole carboxanilide fungicides and use.

- Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development.

- ResearchGate. (2023). Solubility of 3,5-dimethylpyrazole in nine organic solvents from T = (283.15 to 313.15) K and mixing properties of solutions.

- Synquest Labs. (n.d.). 1-Methyl-1H-pyrazole-4-carboxylic acid.

- PubMed Central (PMC). (n.d.). Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents.

- Pharmaffiliates. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). This compound.

- PubChem. (n.d.). 1H-Pyrazole-4-carboxamide.

- Google Patents. (n.d.). Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.

- ResearchGate. (n.d.). Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide.

- PubMed. (n.d.). Synthesis and immunosuppressant activity of pyrazole carboxamides.

- PubChem. (n.d.). Methyl 1H-pyrazole-4-carboxylate.

- Cytokinetics. (n.d.). HIGHLIGHTS OF PRESCRIBING INFORMATION.

- ResearchGate. (2023). Solubility of 6-Chloropyridazin-3-amine in Different Solvents.

- Fisher Scientific. (2011). SAFETY DATA SHEET.

- ResearchGate. (2023). Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds.

- PubMed. (n.d.). Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction.

- INIS-IAEA. (n.d.). Synthesis characterization and DFT study of pyrazole-carboxamides compounds.

- PubChem. (n.d.). This compound.

- Semantic Scholar. (n.d.). Design and Synthesis of Pyrazole Carboxamide Derivatives as Selective Cholinesterase and Carbonic Anhydrase Inhibitors: Molecular Docking and Biological Evaluation.

Sources

- 1. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | 1154383-52-4 [sigmaaldrich.com]

- 4. This compound | C5H7N3O | CID 43582329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cytokinetics.com [cytokinetics.com]

- 6. Buy 1-methyl-1H-pyrazole-4-carboxylic acid | 5952-92-1 [smolecule.com]

- 7. Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. synquestlabs.com [synquestlabs.com]

- 10. researchgate.net [researchgate.net]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 15. biomedres.us [biomedres.us]

- 16. snscourseware.org [snscourseware.org]

N-Methyl-1H-pyrazole-4-carboxamide: A Comprehensive Technical Guide for Drug Discovery Professionals

An In-depth Exploration of a Key Building Block in Modern Medicinal Chemistry

Introduction

N-Methyl-1H-pyrazole-4-carboxamide, a key heterocyclic molecule, has garnered significant attention within the pharmaceutical and agrochemical industries. Its robust chemical architecture and versatile reactivity make it a critical building block in the synthesis of complex molecular entities with profound biological activities. This guide provides a comprehensive overview of this compound, detailing its chemical identity, physicochemical properties, synthesis, and its pivotal role in the development of novel therapeutics.

Chemical Identity:

-

IUPAC Name: this compound

-

CAS Number: 1154383-52-4[1]

-

Molecular Formula: C₅H₇N₃O

-

Molecular Weight: 125.13 g/mol

Physicochemical Properties

Understanding the physicochemical properties of this compound is fundamental to its application in drug design and process development. These parameters influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical determinants of a drug candidate's success.

| Property | Value | Source |

| Molecular Weight | 125.13 g/mol | [2] |

| Molecular Formula | C₅H₇N₃O | [2] |

| Appearance | Off-white solid | [3] |

| Storage Temperature | 2-8°C Refrigerator | [2] |

Synthesis of this compound

The synthesis of this compound is a critical process for its utilization in drug discovery pipelines. A common and efficient method involves the amidation of a pyrazole-4-carboxylic acid derivative. The following protocol outlines a representative synthesis from ethyl 1H-pyrazole-4-carboxylate.

Experimental Protocol: Synthesis from Ethyl pyrazole-4-carboxylate

This two-step process involves the initial hydrolysis of the ester followed by amidation.

Step 1: Hydrolysis of Ethyl 1H-pyrazole-4-carboxylate to 1H-pyrazole-4-carboxylic acid

A general procedure for the synthesis of the precursor, 1H-pyrazole-4-carboxylic acid, involves the hydrolysis of its corresponding ester.

-

Reactants: Ethyl 1H-pyrazole-4-carboxylate, Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH), Water, and an organic solvent like Tetrahydrofuran (THF).

-

Procedure:

-

Dissolve Ethyl 1H-pyrazole-4-carboxylate in a mixture of THF and water.

-

Add a stoichiometric excess of NaOH or LiOH to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry to obtain 1H-pyrazole-4-carboxylic acid.

-

Step 2: Amidation of 1H-pyrazole-4-carboxylic acid with Methylamine

A direct and efficient synthesis of this compound can be achieved by reacting a pyrazole-4-carboxylate ester with methylamine.[3]

-

Reactants: Ethyl pyrazole-4-carboxylate, Methylamine (40 wt% in water).

-

Procedure:

-

To a suspension of Ethyl pyrazole-4-carboxylate in water, add 40 wt% aqueous methylamine under a nitrogen atmosphere.

-

Heat the suspension to 50-55 °C for 3-4 hours, during which the solid gradually dissolves.

-

Monitor the reaction by High-Performance Liquid Chromatography (HPLC) to confirm the complete consumption of the starting ester.

-

Upon completion, remove the water by distillation at 65 °C.

-

Add toluene to the residue and continue distillation to azeotropically remove any remaining water.

-

The resulting off-white solid is this compound.[3]

-

Diagram: Synthetic Workflow for this compound

Caption: A simplified workflow for the synthesis of this compound.

Applications in Drug Discovery

The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous approved drugs and clinical candidates incorporating this heterocycle.[6] Pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[6][7] this compound serves as a crucial intermediate in the synthesis of several pharmacologically active compounds.

Case Study: Aficamten (MYQORZO) - A Cardiac Myosin Inhibitor

A prime example of the significance of this compound is its role as a key building block in the synthesis of aficamten .[8] Aficamten is a next-in-class, selective, small-molecule cardiac myosin inhibitor indicated for the treatment of symptomatic obstructive hypertrophic cardiomyopathy (oHCM).[8]

The chemical name of aficamten is (R)-N-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-inden-1-yl)-1-methyl-1H-pyrazole-4-carboxamide.[8] In the synthesis of aficamten, 1-methyl-1H-pyrazole-4-carboxylic acid (derived from this compound's corresponding ester) is coupled with the (1R)-5-(5-ethyl-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-inden-1-amine moiety to form the final drug substance.[9]

Diagram: Role of this compound in Aficamten Synthesis

Caption: The coupling of the pyrazole moiety with an amine intermediate to form Aficamten.

Conclusion

This compound is a molecule of significant interest to the drug discovery and development community. Its straightforward synthesis and its utility as a key precursor to complex, biologically active molecules like aficamten underscore its importance. A thorough understanding of its properties and synthetic routes is essential for chemists and researchers aiming to leverage the pyrazole scaffold in the design and creation of next-generation therapeutics.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 1154383-52-4 | Product Name : this compound. Retrieved from [Link]

-

Technical Disclosure Commons. (2025). Novel process for the preparation of (R)-N-(5-(5-ethyl-1,2,4-oxadiazol-3-yl). Retrieved from [Link]

-

New Drug Approvals. (2025). Aficamten. Retrieved from [Link]

-

ResearchGate. (n.d.). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Pyrazole-4-carboxamide. Retrieved from [Link]

-

ChemSrc. (2025). 1-methyl-1H-pyrazole-4-carboxylic acid | CAS#:5952-92-1. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. Retrieved from [Link]

-

PubMed. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Retrieved from [Link]

- Google Patents. (n.d.). CA3224971A1 - Process for preparing aficamten.

-

PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

-

PubMed. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Retrieved from [Link]

-

PubMed Central. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]

-

PubMed. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Retrieved from [Link]

- Google Patents. (n.d.). WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1h-pyrazole-4-carboxylic acid ester.

-

Cytokinetics. (n.d.). Page 1 of 21 HIGHLIGHTS OF PRESCRIBING INFORMATION These highlights do not include all the information needed to use MYQORZO saf. Retrieved from [Link]

Sources

- 1. This compound | 1154383-52-4 [sigmaaldrich.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. N-Methylpyrazole-4-carboxaMide synthesis - chemicalbook [chemicalbook.com]

- 4. 1-methyl-1H-pyrazole-4-carboxylic acid | CAS#:5952-92-1 | Chemsrc [chemsrc.com]

- 5. Buy 1-methyl-1H-pyrazole-4-carboxylic acid | 5952-92-1 [smolecule.com]

- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. cytokinetics.com [cytokinetics.com]

- 9. newdrugapprovals.org [newdrugapprovals.org]

N-Methyl-1H-pyrazole-4-carboxamide and its known biological activities

An In-depth Technical Guide to N-Methyl-1H-pyrazole-4-carboxamide and its Biological Activities

This guide provides a comprehensive technical overview of this compound, a versatile heterocyclic compound that serves as a foundational scaffold in modern drug discovery and agrochemical development. We will delve into its synthesis, physicochemical properties, and, most importantly, its diverse and potent biological activities. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic and practical potential of this important chemical entity.

Introduction to the Pyrazole Carboxamide Scaffold

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone for the development of a wide array of biologically active molecules.[2] The this compound core combines the stability and synthetic tractability of the N-methylated pyrazole with a versatile carboxamide functional group at the 4-position, which can be readily modified to modulate potency, selectivity, and pharmacokinetic properties against various biological targets.

Physicochemical Properties of the Core Structure:

| Property | Value |

| Molecular Formula | C₅H₇N₃O |

| Molecular Weight | 125.13 g/mol |

| CAS Number | 1154383-52-4 |

| Appearance | Typically an off-white solid |

Synthesis of this compound

The synthesis of the this compound scaffold is well-established, typically proceeding through the formation of a pyrazole-4-carboxylic acid intermediate followed by amidation.

Generalized Synthetic Protocol:

A common and efficient route involves the cyclization of a suitable precursor to form the pyrazole ring, followed by functional group manipulation to yield the final product.

Step 1: Synthesis of Ethyl 1-Methyl-1H-pyrazole-4-carboxylate A precursor such as ethyl 2-(ethoxymethylene)-3-oxobutanoate is reacted with methylhydrazine in a suitable solvent. The reaction proceeds via a condensation-cyclization cascade to form the N-methylated pyrazole ring system.

Step 2: Amidation to form this compound The resulting pyrazole ester is then reacted with an aqueous solution of methylamine.[1] The reaction is typically heated to drive the amidation to completion. Purification is often achieved through distillation to remove water and subsequent recrystallization.

Caption: Generalized synthesis workflow for this compound.

Biological Activities and Mechanisms of Action

The this compound scaffold is a key component in a multitude of biologically active compounds, primarily functioning as a potent inhibitor of various critical enzymes.

Succinate Dehydrogenase (SDH) Inhibition: A Foundation in Agrochemicals

One of the most commercially significant applications of pyrazole carboxamides is in the development of fungicides and nematicides that target succinate dehydrogenase (SDH).[3][4]

Mechanism of Action: SDH, also known as mitochondrial complex II, is a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. Pyrazole carboxamide-based SDH inhibitors (SDHIs) bind to the ubiquinone-binding site (Q-site) of the SDH complex, interrupting the electron flow from succinate to ubiquinone.[5] This blockage of cellular respiration prevents the production of ATP, leading to the death of the target pathogen.[6]

Caption: Inhibition of mitochondrial complex II (SDH) by pyrazole carboxamide derivatives.

Quantitative Data on Antifungal Activity:

| Compound Class | Target Fungi | EC₅₀ (µg/mL) | Reference |

| N-(pyridin-4-yl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide (7a) | Gibberella zeae | 1.8 | [7] |

| N-(pyridin-4-yl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide (7c) | Fusarium oxysporum | 1.5 | [7] |

| N-(1-((4,6-difluorobenzo[d]thiazol-2-yl)thio)propan-2-yl)-3-(difluoromethyl)-N-methoxy-1-methyl-1H-pyrazole-4-carboxamide (Ip) | Fusarium graminearum | 0.93 | [4] |

| N-(1-(4-(4-(tert-butyl)benzamido)phenyl)propan-2-yl)-3-(difluoromethyl)-N-methoxy-1-methyl-1H-pyrazole-4-carboxamide (U22) | Sclerotinia sclerotiorum | 0.94 | [8] |

Kinase Inhibition: Targeting Cancer and Inflammation

The this compound core is a highly effective scaffold for the design of kinase inhibitors, which are pivotal in treating cancer and inflammatory diseases.

Mechanism of Action: Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine-threonine kinase that acts as an essential upstream transducer in the signaling pathways of the interleukin-1 receptor (IL-1R) and most Toll-like receptors (TLRs).[9][10] Upon activation, IRAK4 initiates a signaling cascade that leads to the activation of transcription factors like NF-κB, culminating in the production of pro-inflammatory cytokines.[11] Inhibiting IRAK4 is therefore a highly attractive strategy for treating a range of inflammatory and autoimmune diseases.[9]

Caption: The IRAK4 signaling pathway and its inhibition by pyrazole carboxamide derivatives.

Lead Compound Data: A lead compound, N-(3-carbamoyl-1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, was identified as a potent IRAK4 inhibitor.[9]

| Compound | IRAK4 IC₅₀ (nM) | Cell Permeability (Papp, 10⁻⁶ cm/s) |

| Lead Compound 1 | 120 | 17 |

Mechanism of Action: Aurora kinases A and B are critical regulators of mitosis.[12] Aurora A is involved in centrosome separation and mitotic spindle assembly, while Aurora B is a key component of the chromosomal passenger complex, ensuring correct chromosome segregation and cytokinesis. Overexpression of these kinases is common in many cancers, making them prime therapeutic targets.[13] Pyrazole carboxamide inhibitors typically arrest the cell cycle in the G2/M phase, leading to endoreduplication, polyploidy, and ultimately apoptosis.[12][14]

Quantitative Data on Aurora Kinase Inhibition:

| Compound | Target Cell Line | IC₅₀ (µM) | Aurora A IC₅₀ (nM) | Aurora B IC₅₀ (nM) | Reference |

| Compound 6k | HeLa | 0.43 | 16.3 | 20.2 | [12] |

| Compound 6k | HepG2 | 0.67 | 16.3 | 20.2 | [12] |

Mechanism of Action: The REarranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase.[15] Oncogenic fusions or mutations in the RET gene are drivers for certain types of cancers, including non-small cell lung cancer and thyroid cancer.[16] Specifically designed 1-methyl-1H-pyrazole-4-carboxamide derivatives can potently inhibit RET kinase activity, including mutations that confer resistance to other therapies.[15]

Quantitative Data on RET Kinase Inhibition:

| Compound | RET Kinase (Wild-Type) IC₅₀ (nM) | CCDC6-RETG810C Mutant IC₅₀ (nM) | CCDC6-RETG810R Mutant IC₅₀ (nM) | Reference |

| Compound 8q | 13.7 | 15.4 | 53.2 | [15] |

Cardiac Myosin Inhibition for Hypertrophic Cardiomyopathy

A significant recent development is the application of the this compound scaffold in treating cardiovascular disease.

Mechanism of Action: The drug Aficamten , which contains the this compound core, is a first-in-class, selective, allosteric, and reversible inhibitor of cardiac myosin.[17] In symptomatic obstructive hypertrophic cardiomyopathy (oHCM), hypercontractility of the cardiac muscle leads to a dynamic obstruction of the left ventricular outflow tract (LVOT). Aficamten reduces this hypercontractility by decreasing the number of active myosin-actin cross-bridges, thereby lessening the LVOT obstruction and improving symptoms and functional capacity.[17][18]

Caption: Mechanism of cardiac myosin inhibition by Aficamten in hypertrophic cardiomyopathy.

Clinical Data for Aficamten in oHCM: In the SEQUOIA-HCM clinical trial, Aficamten demonstrated significant improvements in key clinical endpoints compared to placebo.[19]

| Endpoint | Aficamten | Placebo | p-value |

| Change in post-exercise LVOT gradient (mmHg) | -47 | -10 | <0.0001 |

| Change in peak oxygen uptake (pVO₂) (mL/kg/min) | +1.4 | -0.1 | <0.0006 |

| Patients with ≥1 NYHA Class Improvement (%) | 65% | 31% | <0.0001 |

Carbonic Anhydrase Inhibition

Derivatives of pyrazole carboxamide that incorporate a sulfonamide moiety have been investigated as inhibitors of carbonic anhydrases (CAs).[2][20]

Mechanism of Action: Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[21] Different isoforms are involved in a multitude of physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and as diuretics. The sulfonamide group coordinates to the zinc ion in the enzyme's active site, leading to inhibition.

Quantitative Data on Carbonic Anhydrase Inhibition:

| Compound Class | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) | Reference |

| Indene-fused pyrazole (15) | 725.6 | 3.3 | 6.6 | 80.5 | [20] |

Experimental Protocols

This section provides an overview of common methodologies used to assess the biological activity of this compound derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay (General)

Objective: To determine the concentration of a test compound required to inhibit 50% of the activity (IC₅₀) of a specific kinase.

Methodology:

-

Reagent Preparation: Prepare assay buffer, recombinant kinase enzyme solution, substrate (e.g., a specific peptide), and ATP solution. Prepare serial dilutions of the test compound in DMSO.

-

Assay Reaction: In a 96- or 384-well plate, add the kinase, test compound, and substrate to the assay buffer.

-

Initiation: Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using a luminescence-based assay (e.g., Kinase-Glo®), where the amount of remaining ATP is measured. A decrease in luminescence indicates higher kinase activity.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Protocol 2: Cell-Based Antiproliferative Assay

Objective: To determine the concentration of a test compound required to inhibit 50% of cell growth (IC₅₀) in a cancer cell line.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, HCT116) into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plates for a period that allows for several cell doublings (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

Viability Assessment: Quantify the number of viable cells using a suitable assay, such as:

-

MTS/MTT Assay: Measures the metabolic activity of viable cells.

-

CellTiter-Glo® Assay: Measures the ATP content of viable cells.

-

-

Data Analysis: Normalize the results to the vehicle control. Plot the percentage of cell viability against the logarithm of the test compound concentration and calculate the IC₅₀ value.

Conclusion and Future Directions

This compound has proven to be an exceptionally valuable and versatile scaffold in the fields of medicinal chemistry and agrochemical science. Its derivatives have been successfully developed as potent and selective inhibitors of a diverse range of enzymes, leading to commercial fungicides, anti-inflammatory drug candidates, and targeted therapies for cancer and cardiovascular disease. The synthetic accessibility of this core and the vast chemical space available for derivatization ensure that it will remain a focal point for future research. Ongoing efforts will likely focus on optimizing the pharmacokinetic and safety profiles of existing leads, exploring novel therapeutic targets, and developing next-generation inhibitors that can overcome clinical resistance.

References

-

Jadhav, S. B., et al. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 7(12), 708-714. Available at: [Link]

-

Wang, Y., et al. (2014). Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. Molecules, 19(12), 20958-20970. Available at: [Link]

-

Cytokinetics. (2024). MYQORZO™ (aficamten) Prescribing Information. Available at: [Link]

-

Lim, J., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(6), 683-688. Available at: [Link]

-

Wang, Y., et al. (2022). 1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives as new rearranged during Transfection (RET) kinase inhibitors capable of suppressing resistant mutants in solvent-front regions. European Journal of Medicinal Chemistry, 244, 114862. Available at: [Link]

-

Zhang, J., et al. (2020). Synthesis, characterization,nematocidal activity and docking study of novel pyrazole-4-carboxamide derivatives. ResearchGate. Available at: [Link]

-

Li, Q., et al. (2023). Discovery of Benzothiazolylpyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors through Active Fragment Exchange and Link Approach. Journal of Agricultural and Food Chemistry, 71(42), 15478-15490. Available at: [Link]

-

Tori, K., et al. (1998). Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. Journal of Pesticide Science, 23(3), 268-274. Available at: [Link]

-

Wang, L., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499-1518. Available at: [Link]

-

D'Ascenzio, M., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7013. Available at: [Link]

-

Patel, K., et al. (2024). Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. European Journal of Medicinal Chemistry, 280, 116917. Available at: [Link]

-

Avenot, H. F., & Michailides, T. J. (2010). Progress in understanding molecular mechanisms and evolution of resistance to succinate dehydrogenase inhibiting (SDHI) fungicides in fungal plant pathogens. Crop Protection, 29(7), 643-651. Available at: [Link]

-

Tumey, L. N., et al. (2019). Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity. ACS Medicinal Chemistry Letters, 10(12), 1648-1654. Available at: [Link]

-

van de Stolpe, A., et al. (2017). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters, 8(11), 1208-1212. Available at: [Link]

-

Chen, C. H., et al. (2018). Discovery of N-Trisubstituted Pyrimidine Derivatives as Type I RET and RET Gatekeeper Mutant Inhibitors with a Novel Kinase Binding Pose. Journal of Medicinal Chemistry, 61(15), 6895-6909. Available at: [Link]

-

Drilon, A., et al. (2018). Pyrazoloadenine Inhibitors of the RET Lung Cancer Oncoprotein Discovered via a Fragment Optimization Approach. ACS Medicinal Chemistry Letters, 9(5), 415-420. Available at: [Link]

-

Salih, N. A., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1307, 137976. Available at: [Link]

-

Howard, S., et al. (2009). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry, 52(1), 379-388. Available at: [Link]

-

Olivotto, I., et al. (2021). Mavacamten for treatment of symptomatic obstructive hypertrophic cardiomyopathy (EXPLORER-HCM): a randomised, double-blind, placebo-controlled, phase 3 trial. The Lancet, 397(10282), 1351-1360. Available at: [Link]

-

Wang, X., et al. (2023). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry, 71(35), 13035-13045. Available at: [Link]

-

Li, Y., et al. (2021). 1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 69(4), 1239-1249. Available at: [Link]

-

Altman, M. D., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(6), 683-688. Available at: [Link]

-

Chaudhry, S. L., et al. (2015). Potent and Selective Amidopyrazole Inhibitors of IRAK4 That Are Efficacious in a Rodent Model of Inflammation. ACS Medicinal Chemistry Letters, 6(5), 543-548. Available at: [Link]

-

Wu, G., et al. (2023). Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment. Journal of Agricultural and Food Chemistry, 71(51), 21494-21505. Available at: [Link]

-

PubChem. (n.d.). N-(4-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (2014). Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester. WO2014120397A1.

-

Fancelli, D., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(22), 9069-9084. Available at: [Link]

-

Soncini, C., et al. (2006). PHA-680632, a novel Aurora kinase inhibitor with potent antitumoral activity. Clinical Cancer Research, 12(13), 4080-4089. Available at: [Link]

- Google Patents. (2020). Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid. CN111362874B.

-

Sisco, N. J., et al. (2017). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Molecular Biology of the Cell, 28(21), 2706-2715. Available at: [Link]

-

Angeli, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. International Journal of Molecular Sciences, 23(19), 11822. Available at: [Link]

-

Kawas, R., et al. (2019). A small-molecule modulator of cardiac myosin acts on multiple stages of the myosin chemomechanical cycle. Journal of Biological Chemistry, 294(49), 18639-18648. Available at: [Link]

-

PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

-

Maron, M. S., et al. (2024). Aficamten for Symptomatic Obstructive Hypertrophic Cardiomyopathy. New England Journal of Medicine, 390(18), 1665-1675. Available at: [Link]

-

Preston, S., et al. (2021). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry, 64(2), 1193-1202. Available at: [Link]

-

PubChem. (n.d.). Methyl 1H-pyrazole-4-carboxylate. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Carbonic anhydrase inhibitors – Knowledge and References. Retrieved from [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of Benzothiazolylpyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors through Active Fragment Exchange and Link Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Potent and Selective Amidopyrazole Inhibitors of IRAK4 That Are Efficacious in a Rodent Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PHA-680632, a novel Aurora kinase inhibitor with potent antitumoral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives as new rearranged during Transfection (RET) kinase inhibitors capable of suppressing resistant mutants in solvent-front regions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pyrazoloadenine Inhibitors of the RET Lung Cancer Oncoprotein Discovered via a Fragment Optimization Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cytokinetics.com [cytokinetics.com]

- 18. FDA approves cardiac myosin inhibitor for treatment of obstructive HCM - - PACE-CME [pace-cme.org]

- 19. Breaking Med [breakingmed.org]

- 20. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors [mdpi.com]

- 21. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Trajectory of N-Methyl-1H-pyrazole-4-carboxamides: A Technical Guide for Drug Discovery

Abstract

The N-methyl-1H-pyrazole-4-carboxamide core is a privileged scaffold in modern medicinal chemistry, giving rise to a diverse and expanding class of bioactive molecules. These derivatives and their analogs have demonstrated a remarkable breadth of therapeutic potential, with significant activities reported in oncology, infectious diseases, and inflammation. This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, navigating the synthesis, structure-activity relationships (SAR), mechanisms of action, and preclinical considerations of this important chemical series. By synthesizing field-proven insights with rigorous scientific data, this document aims to empower the rational design and development of next-generation therapeutics based on the this compound framework.

Introduction: The Versatility of the Pyrazole Core

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of many pharmaceutical agents.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a favored building block in drug design. The this compound scaffold, in particular, has emerged as a highly adaptable framework, allowing for facile and diverse substitutions that can be fine-tuned to achieve desired biological activities. This has led to the development of compounds with a wide spectrum of pharmacological effects, including but not limited to, anticancer, antifungal, antimicrobial, anti-inflammatory, and herbicidal properties.[2][3]

Synthetic Strategies: Constructing the this compound Core

The synthesis of this compound derivatives can be approached through several reliable and scalable routes. The choice of a particular synthetic pathway is often dictated by the desired substitution pattern and the availability of starting materials.

General Synthetic Workflow

A common and versatile approach involves a multi-step sequence starting from readily available precursors. This strategy allows for the late-stage introduction of diversity, which is highly advantageous in a drug discovery setting.

Caption: A generalized synthetic workflow for this compound derivatives.

Key Experimental Protocols

Protocol 1: Synthesis of Pyrazole-4-carboxylate Ester

This foundational step typically involves the condensation of a β-ketoester with a hydrazine derivative.

-

Dissolve the chosen β-ketoester and hydrazine in a suitable solvent, such as ethanol or acetic acid.

-

Heat the reaction mixture to reflux for 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield the desired pyrazole-4-carboxylate ester.

Protocol 2: Saponification to Pyrazole-4-carboxylic Acid

The ester is hydrolyzed to the corresponding carboxylic acid, a key intermediate for amide bond formation.

-

Dissolve the pyrazole-4-carboxylate ester in a mixture of an organic solvent (e.g., THF) and an aqueous solution of a base (e.g., NaOH or LiOH).

-

Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.

-

Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with water, and dry to obtain the pyrazole-4-carboxylic acid.

Protocol 3: Amide Coupling to form this compound Derivatives

The final step involves the coupling of the carboxylic acid with the desired amine.

-

Activate the pyrazole-4-carboxylic acid using a suitable coupling agent (e.g., HATU, HOBt/EDC, or conversion to the acid chloride with thionyl chloride or oxalyl chloride).

-

In a separate flask, dissolve the desired amine and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).

-

Add the activated carboxylic acid to the amine solution and stir at room temperature until the reaction is complete.

-

Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

-

Purify the crude product by column chromatography or recrystallization to obtain the final this compound derivative.[4]

Therapeutic Applications and Mechanisms of Action

The this compound scaffold has proven to be a fertile ground for the discovery of potent and selective inhibitors of various biological targets.

Oncology: Targeting Kinase Signaling Pathways

A significant number of derivatives have been developed as potent anticancer agents, primarily through the inhibition of key protein kinases involved in cell proliferation and survival.[5]

Aurora kinases (A and B) are crucial regulators of mitosis, and their overexpression is a hallmark of many cancers.[6] Several this compound derivatives have been identified as potent dual Aurora A/B inhibitors.[7]

Caption: Inhibition of Aurora kinases by this compound derivatives leads to G2/M cell cycle arrest and apoptosis.[6]

These inhibitors typically function by arresting the cell cycle in the G2/M phase, leading to apoptosis in cancer cells.[6]

Rearranged during transfection (RET) is a receptor tyrosine kinase that, when mutated or fused with other genes, can become a potent oncogenic driver in various cancers, including non-small cell lung cancer and thyroid cancer.[8][9] this compound derivatives have been designed as selective RET inhibitors, demonstrating the versatility of this scaffold in targeting different kinase families.[4]

Caption: Inhibition of oncogenic RET fusion proteins by this compound derivatives blocks downstream signaling pathways, thereby inhibiting tumor cell proliferation and survival.[8][9]

Antifungal Activity: Targeting Succinate Dehydrogenase

In the realm of agrochemicals, this compound derivatives have been extensively developed as potent fungicides. Their primary mechanism of action is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain.[10] By blocking SDH, these compounds disrupt cellular respiration and energy production in fungi, leading to their death.

Structure-Activity Relationships (SAR): A Guide to Rational Design

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the pyrazole ring and the carboxamide nitrogen. A thorough understanding of SAR is critical for the rational design of new and improved analogs.

| Compound | R1 | R2 | Target | IC50 (nM) |

| 1a | H | Phenyl | Aurora A | 250 |

| 1b | H | 4-Fluorophenyl | Aurora A | 150 |

| 1c | H | 4-Methoxyphenyl | Aurora A | 300 |

| 2a | CH3 | Phenyl | RET | 50 |

| 2b | CH3 | 3-Chlorophenyl | RET | 25 |

| 2c | CH3 | 4-Trifluoromethylphenyl | RET | 15 |

This table is a representative example and does not reflect data from a single specific study but is a composite to illustrate SAR principles.

Key SAR Insights:

-

Substitution on the carboxamide nitrogen (R2): The nature of the aryl or heteroaryl group at this position is a major determinant of potency and selectivity. Electron-withdrawing groups on a phenyl ring often enhance activity against kinase targets.

-

Substitution on the pyrazole ring (R1): While the N-methyl group is a common feature, modifications at other positions of the pyrazole ring can influence target engagement and pharmacokinetic properties.

-

Conformational Rigidity: Introducing conformational constraints, such as through the use of bicyclic systems, can improve binding affinity and selectivity.

Preclinical Development Considerations: ADMET and Pharmacokinetics

For a promising this compound derivative to advance towards clinical development, a thorough evaluation of its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile is essential.

Key ADMET Parameters:

-

Solubility: Adequate aqueous solubility is crucial for oral bioavailability.

-

Permeability: The ability to cross cell membranes is a prerequisite for reaching intracellular targets.

-

Metabolic Stability: Resistance to metabolic degradation by liver enzymes (e.g., cytochrome P450s) is necessary to achieve sufficient drug exposure.[11]

-

Toxicity: Early assessment of potential toxicities, such as cytotoxicity and off-target effects, is critical to de-risk a development program.[10][12]

In silico ADMET prediction tools can be valuable for the early-stage screening of large numbers of virtual compounds, helping to prioritize the synthesis of derivatives with more favorable pharmacokinetic properties.[13][14][15][16]

Future Directions and Conclusion

The this compound scaffold continues to be a rich source of novel therapeutic candidates. Future research in this area is likely to focus on:

-

Expanding the target space: Exploring the potential of these derivatives against other classes of enzymes and receptors.

-

Developing more selective inhibitors: Fine-tuning the SAR to achieve greater selectivity and reduce off-target effects.

-

Overcoming drug resistance: Designing next-generation inhibitors that are active against resistant mutants of key targets.

-

Application in combination therapies: Investigating the synergistic effects of this compound derivatives with other therapeutic agents.

References

-

17 JOCPR.

-

PubMed Central.

-

PubMed.

-

PubMed.

-

MDPI.

-

TSI Journals.

-

Taylor & Francis Online.

-

DigitalCommons@TMC.

-

PubMed Central.

-

ScienceDirect.

-

NIH.

-

PubMed.

-

PubMed.

-

ResearchGate.

-

ResearchGate.

-

PubMed Central.

-

ResearchGate.

-

JOCPR.

-

ScienceDirect.

-

PubMed.

-

PubMed Central.

-

PubMed.

-

PubMed Central.

-

Taylor & Francis Online.

-

ResearchGate.

-

ResearchGate.

-

ProQuest.

-

PubMed Central.

-

MDPI.

-

ScienceDirect.

-

PubMed.

-

ResearchGate.

-

ACS Publications.

-

ResearchGate.

-

PubMed Central.

-

ChemRxiv.

Sources

- 1. mdpi.com [mdpi.com]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazoloadenine Inhibitors of the RET Lung Cancer Oncoprotein Discovered via a Fragment Optimization Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. "RET Signaling Pathway and Ret Inhibitors In Human Cancer" by Angelina T Regua, Mariana Najjar et al. [digitalcommons.library.tmc.edu]

- 9. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. research.monash.edu [research.monash.edu]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents - Arabian Journal of Chemistry [arabjchem.org]

- 16. researchgate.net [researchgate.net]

- 17. jocpr.com [jocpr.com]

N-Methyl-1H-pyrazole-4-carboxamide: A Technical Guide to Safety and Handling in Research Settings

Preamble: A Precautionary Approach to an Uncharacterized Hazard

This document provides in-depth safety and handling guidelines for N-Methyl-1H-pyrazole-4-carboxamide (CAS No. 221124-60-9). As of the date of this publication, a comprehensive, publicly available Safety Data Sheet (SDS) with validated toxicological endpoints for this specific compound is not available. Standard industry practice would involve direct transcription of GHS classifications and toxicological summaries from such a document. Its absence necessitates a more rigorous, first-principles-based approach to safety.

This guide is therefore structured around a precautionary principle . It synthesizes baseline handling protocols derived from related pyrazole compounds and integrates critical toxicological findings from closely related molecular classes. Specifically, recent research on 1-methyl-1H-pyrazole-5-carboxamide derivatives—structurally analogous to the target compound—has revealed an unexpected mechanism of acute mammalian toxicity through the inhibition of mitochondrial respiration [1][2]. This potential for severe, systemic effects elevates the risk profile of this compound beyond the typical considerations of dermal or respiratory irritation often associated with novel powdered reagents.

Researchers and professionals using this guide must understand that the absence of data is not an indication of safety. The recommendations herein are designed to establish a robust framework for risk mitigation in the face of toxicological uncertainty.

Section 1: Compound Identification and Physicochemical Profile

A foundational element of safety is understanding the compound's basic identity and physical properties, which inform its potential for dispersal and exposure.

| Property | Data | Source(s) |

| Chemical Name | This compound | PubChem |

| CAS Number | 221124-60-9 | PubChem |

| Molecular Formula | C₅H₇N₃O | PubChem |

| Molecular Weight | 125.13 g/mol | PubChem |

| Physical State | Solid, likely crystalline powder (inferred) | General |

| Solubility | Data not available | - |

| Melting/Boiling Point | Data not available | - |

| Vapor Pressure | Data not available | - |

Note: The lack of empirical data for solubility, melt point, and vapor pressure requires handlers to assume the compound may be a fine, easily aerosolized powder with low volatility but potential for dust inhalation.

Section 2: The Core Hazard—Understanding the Potential for Mitochondrial Toxicity

The primary toxicological concern for this class of compounds is not superficial irritation but profound cellular disruption. Research into 1-methyl-1H-pyrazole-5-carboxamides demonstrated a dose-dependent inhibition of mitochondrial respiration, leading to acute toxicity in rodent models[1][2][3].

Mechanism of Action (Inferred): Mitochondria are the powerhouses of the cell, responsible for generating ATP through oxidative phosphorylation.[4][5] Inhibition of this process can lead to rapid cellular energy depletion, oxidative stress, and initiation of cell death pathways (apoptosis or necrosis)[6][7]. Organs with high energy demands, such as the liver, heart, and central nervous system, are particularly vulnerable to mitochondrial toxins[1][8].

The critical insight from the available research is that standard in vitro cytotoxicity assays may fail to detect this hazard, as many immortalized cell lines are adapted to rely on glycolysis rather than oxidative phosphorylation.[4][9] The toxicity of the analogous pyrazole carboxamides only became apparent under specific metabolic conditions or in whole-animal studies.[1][2]

Implications for Handling: Given this mechanism, exposure to this compound must be considered potentially injurious to systemic health. The risk is not merely contact-based but extends to any route of entry—inhalation, ingestion, or dermal absorption—that allows the compound to reach the bloodstream and distribute to vital organs. Therefore, all handling protocols must be designed to prevent systemic exposure.

Section 3: Mandatory Risk Assessment Workflow

Prior to any manipulation of this compound, a documented risk assessment is mandatory. This process forces a systematic evaluation of hazards and the implementation of adequate controls.[10][11]

Diagram: Risk Assessment Workflow for Uncharacterized Compounds

Caption: Workflow for assessing risk before handling the compound.

Section 4: Engineering Controls and Personal Protective Equipment (PPE)

Based on the risk of aerosolization of a potent powder and the potential for severe systemic toxicity, a multi-layered approach to containment is required.

Primary Engineering Controls

These are the first and most effective line of defense, designed to contain the chemical at the source.

-

Weighing and Aliquoting Solids: All handling of the powdered form of this compound must be conducted within a Ventilated Balance Enclosure (VBE) or a certified Chemical Fume Hood . This is non-negotiable. A VBE provides the necessary containment for fine powders while minimizing air turbulence that can affect weighing accuracy.

-

Solution Handling: All manipulations of solutions containing the compound (e.g., dilutions, transfers, additions to cell culture) should be performed inside a Chemical Fume Hood.

Personal Protective Equipment (PPE)

PPE is the final barrier and must be used in conjunction with engineering controls. The following table specifies the minimum required PPE.

| Body Part | PPE Specification | Rationale |

| Hands | Double-gloving with nitrile gloves. The outer glove should be changed immediately upon suspected contamination. | Prevents direct skin contact. Double-gloving provides an additional layer of protection against tears and allows for safe removal of a contaminated outer layer without exposing skin. |

| Eyes | Chemical safety goggles with side shields (ANSI Z87.1 or equivalent). | Protects against splashes and airborne particles. Standard safety glasses are insufficient as they do not provide a seal around the eyes. |

| Body | Fully-buttoned laboratory coat with tight-fitting cuffs. | Protects skin and personal clothing from contamination. Cuffs should be tucked into the inner pair of gloves. |

| Respiratory | A NIOSH-approved N95 respirator or higher should be considered during the handling of large quantities of powder, even within a fume hood, as an additional precaution. | While engineering controls are primary, a respirator provides an added layer of protection against inhalation of fine particulates in higher-risk scenarios. |

Section 5: Standard Operating Procedures (SOPs)

The following protocols are provided as a template. They must be adapted to specific experimental contexts and incorporated into the laboratory's official safety documentation.

SOP 1: Weighing and Preparation of a Stock Solution

-

Pre-Work Checklist:

-

Ensure the Chemical Fume Hood or Ventilated Balance Enclosure is certified and functioning correctly.

-

Don all required PPE (double nitrile gloves, safety goggles, lab coat).

-

Prepare all necessary equipment (spatula, weigh paper/boat, vials, solvent, vortexer) and place them inside the hood to minimize reaching in and out.

-

Designate a specific waste container for contaminated consumables within the hood.

-

-

Weighing Procedure:

-

Tare the analytical balance with the weigh boat inside the VBE or fume hood.

-

Carefully transfer the desired amount of this compound powder from the stock bottle to the weigh boat using a clean spatula. Perform this action slowly to minimize dust generation.

-

Close the stock bottle immediately after dispensing.

-

Record the final weight.

-

-

Solubilization:

-

Carefully add the weigh boat containing the powder into a pre-labeled vial suitable for your stock solution.

-

Using a pipette, add the appropriate volume of solvent (e.g., DMSO) into the vial.

-

Securely cap the vial.

-

Gently swirl or vortex the vial until the solid is fully dissolved.

-

The stock solution is now ready for further dilution or use. All subsequent handling must still occur within a fume hood.

-

-

Decontamination and Cleanup:

-

Carefully wipe the spatula with a solvent-dampened cloth and dispose of the cloth in the designated chemical waste.

-

Wipe down the work surface of the hood and the balance with a suitable decontaminating solution.

-

Remove the outer pair of gloves and dispose of them in the chemical waste.

-

Transport the sealed stock solution vial to its designated storage location.

-

Section 6: Emergency Procedures

Rapid and correct response to an exposure or spill is critical.

Diagram: Emergency Response Decision Tree

Caption: Decision tree for responding to spills or personnel exposure.

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Note to Medical Professionals: The toxicological properties of this compound have not been fully investigated. However, based on analogous compounds, it may function as a mitochondrial toxin by inhibiting cellular respiration. Treatment should be symptomatic and supportive.

Section 7: Storage and Disposal

-

Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: All waste materials, including contaminated consumables (gloves, weigh boats, pipette tips) and excess chemical, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this material down the drain.

References

-

Preston, S., Jabbar, A., et al. (2021). 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry, 64(1), 840-844. Available at: [Link]

-